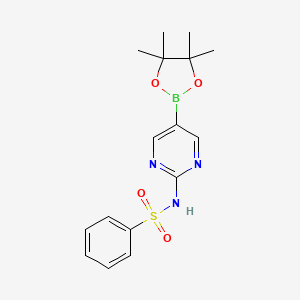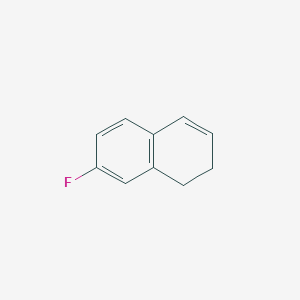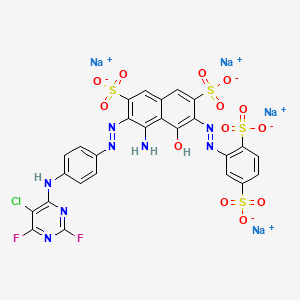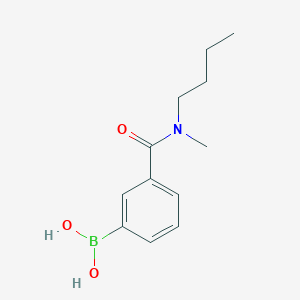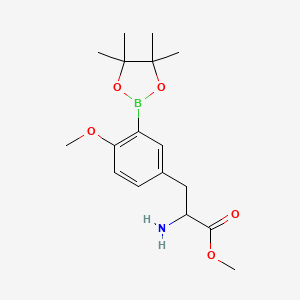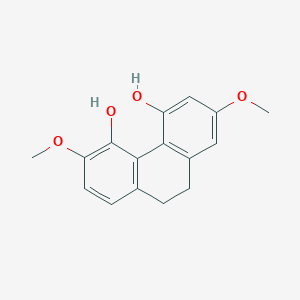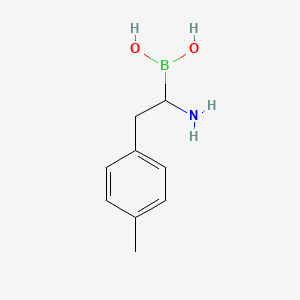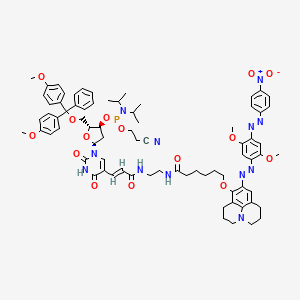
Bbq-650-DT cep
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Bbq-650-DT cep is synthesized through a series of chemical reactions involving the incorporation of the BlackBerry Quencher 650 moiety into oligonucleotides. The compound is chemically resistant to oligonucleotide synthesis reagents such as iodine and trichloroacetic acid, as well as deblocking solutions like ammonia and ammonium hydroxide .
Industrial Production Methods: The industrial production of this compound involves the use of high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) for purification. The compound is typically delivered in a lyophilized format and stored at temperatures ranging from -20°C to -70°C .
化学反応の分析
Types of Reactions: Bbq-650-DT cep undergoes various chemical reactions, including:
Oxidation: The compound is resistant to oxidation, making it stable under various synthesis conditions.
Substitution: It can be incorporated into oligonucleotides at the 3’, 5’, or internal positions.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions are oligonucleotides labeled with the this compound moiety, which are used in various nucleic acid assays .
科学的研究の応用
Bbq-650-DT cep has a wide range of scientific research applications, including:
作用機序
Bbq-650-DT cep functions as a dark quencher by absorbing energy from fluorescent dyes without emitting fluorescence. This quenching mechanism is highly efficient due to the compound’s broad absorption profile, which overlaps with the emission spectra of various long-wavelength fluorophores . The molecular targets and pathways involved include the specific binding of the quencher to the fluorophore-labeled oligonucleotides, resulting in the suppression of fluorescence .
類似化合物との比較
- Black Hole Quencher 1 (BHQ-1)
- Black Hole Quencher 2 (BHQ-2)
- Black Hole Quencher 3 (BHQ-3)
Comparison: Bbq-650-DT cep is unique due to its higher chemical stability and resistance to degradation during oligonucleotide synthesis and deprotection conditions compared to BHQ-2 and BHQ-3 . Additionally, this compound has a broader absorption range (550-750 nm) and a higher dynamic range, making it more suitable for multiplex assays .
特性
分子式 |
C76H89N12O15P |
|---|---|
分子量 |
1441.6 g/mol |
IUPAC名 |
N-[2-[[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoyl]amino]ethyl]-6-[[7-[[2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-trien-6-yl]oxy]hexanamide |
InChI |
InChI=1S/C76H89N12O15P/c1-50(2)87(51(3)4)104(101-43-17-37-77)103-67-47-71(102-68(67)49-100-76(54-19-11-9-12-20-54,55-24-32-59(95-5)33-25-55)56-26-34-60(96-6)35-27-56)86-48-53(74(91)80-75(86)92)23-36-70(90)79-39-38-78-69(89)22-13-10-14-42-99-73-61-21-16-41-85-40-15-18-52(72(61)85)44-64(73)84-83-63-46-65(97-7)62(45-66(63)98-8)82-81-57-28-30-58(31-29-57)88(93)94/h9,11-12,19-20,23-36,44-46,48,50-51,67-68,71H,10,13-18,21-22,38-43,47,49H2,1-8H3,(H,78,89)(H,79,90)(H,80,91,92)/b36-23+,82-81?,84-83?/t67-,68+,71+,104?/m0/s1 |
InChIキー |
LMIMPSQRASVNNR-WOEVDFLNSA-N |
異性体SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)/C=C/C(=O)NCCNC(=O)CCCCCOC6=C(C=C7CCCN8C7=C6CCC8)N=NC9=C(C=C(C(=C9)OC)N=NC1=CC=C(C=C1)[N+](=O)[O-])OC |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C=CC(=O)NCCNC(=O)CCCCCOC6=C(C=C7CCCN8C7=C6CCC8)N=NC9=C(C=C(C(=C9)OC)N=NC1=CC=C(C=C1)[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


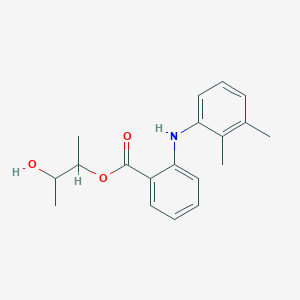
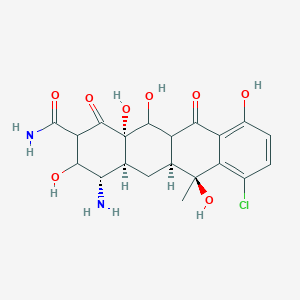
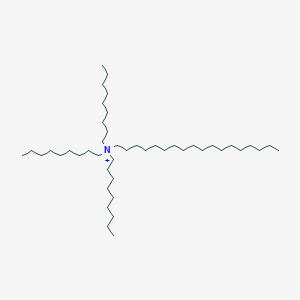
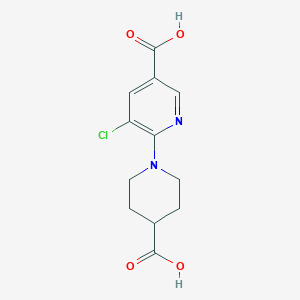
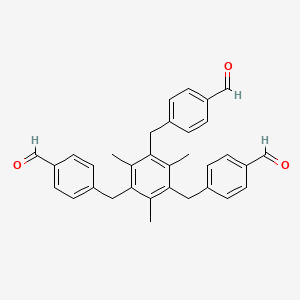
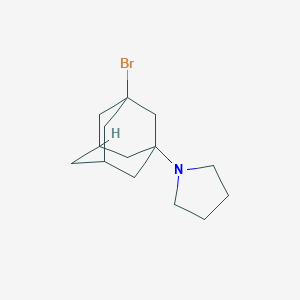
![4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane](/img/structure/B13407194.png)
